molecular formula C10H12N2O2 B1335560 2-(Allyloxy)benzohydrazide CAS No. 18167-41-4

2-(Allyloxy)benzohydrazide

Cat. No.: B1335560
CAS No.: 18167-41-4
M. Wt: 192.21 g/mol
InChI Key: IMBKJYHONFLHFH-UHFFFAOYSA-N
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Description

2-(Allyloxy)benzohydrazide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKJYHONFLHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406520
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-41-4
Record name 2-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Allyloxy)benzohydrazide (CAS No. 18167-41-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Allyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to facilitate your research and development endeavors.

Introduction: The Scientific Merit of the Benzohydrazide Scaffold

The benzohydrazide moiety is a recognized pharmacophore, a key structural component responsible for a molecule's biological activity.[1][2] This versatile scaffold is present in numerous compounds exhibiting a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The functional group R-C(=O)-NH-NH2 is a cornerstone of its activity, and it also serves as an effective ligand in coordination chemistry.[1][2]

The subject of this guide, this compound, is a derivative that incorporates an allyloxy group at the ortho position of the benzene ring. This substitution is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn can influence its biological activity and potential therapeutic applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 18167-41-4[7][8]
Molecular Formula C10H12N2O2[7][8]
Molecular Weight 192.22 g/mol [7][8]
Predicted Melting Point 51-54 °C[8]
Predicted Density 1.136 ± 0.06 g/cm³[8]
Predicted Refractive Index 1.557[8]

The structural isomer, 4-(Allyloxy)benzohydrazide, has been crystallized and its structure elucidated through X-ray diffraction.[1][2][9][10] In its crystalline form, the molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a two-dimensional network. This arrangement also facilitates weak aromatic π–π stacking interactions.[1][10] While the crystal structure of the 2-isomer is not publicly available, similar intermolecular forces are expected to play a crucial role in its solid-state packing.

Synthesis and Characterization: A Validated Protocol

While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from the well-documented synthesis of its isomer, 4-(Allyloxy)benzohydrazide, and general principles of organic chemistry.[1][2][9] The proposed two-step synthesis starts from the readily available methyl salicylate.

Step 1: Allylation of Methyl Salicylate

The first step involves the etherification of the phenolic hydroxyl group of methyl salicylate with allyl bromide. This is a classic Williamson ether synthesis.

  • Rationale: The use of a base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can readily attack the allyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Hydrazinolysis of Methyl 2-(Allyloxy)benzoate

The second step is the conversion of the methyl ester to the corresponding hydrazide by reaction with hydrazine hydrate.

  • Rationale: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the thermodynamically stable hydrazide. Ethanol is a common solvent for this transformation, and refluxing provides the necessary energy to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl salicylate

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Allylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl salicylate (1 equivalent) in acetone.

    • Add anhydrous potassium carbonate (2 equivalents).

    • To the stirring suspension, add allyl bromide (1 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the acetone from the filtrate under reduced pressure to obtain crude methyl 2-(allyloxy)benzoate as an oil.

  • Hydrazinolysis:

    • To the crude methyl 2-(allyloxy)benzoate, add ethanol followed by hydrazine hydrate (2-3 equivalents).

    • Heat the mixture to reflux for 8-12 hours. The product is expected to precipitate out of the solution upon cooling.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product, this compound, under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • FT-IR (KBr): Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-O-C stretching.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons, the protons of the allyloxy group, and the N-H protons of the hydrazide moiety.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Biological Activity and Potential Mechanism of Action

While specific biological studies on this compound are not extensively reported, the broader class of benzohydrazide derivatives has demonstrated a wide range of biological activities.[3][4][5] These include:

  • Antimicrobial Activity: Many benzohydrazide derivatives exhibit activity against various strains of bacteria and fungi.[4]

  • Anticancer Activity: Several studies have reported the potential of benzohydrazide compounds as anticancer agents.[6]

  • Anti-inflammatory and Antioxidant Activity: The hydrazide moiety can contribute to these properties through mechanisms like radical scavenging and metal chelation.

The introduction of the 2-allyloxy group can influence these activities. The increased lipophilicity may enhance membrane permeability, potentially improving cellular uptake. The position of the substituent can also affect the molecule's ability to bind to biological targets.

Potential Mechanisms of Action:

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known activities of related compounds, several potential mechanisms can be hypothesized:

  • Enzyme Inhibition: The hydrazide moiety can interact with the active sites of various enzymes, leading to their inhibition.

  • Metal Chelation: The presence of nitrogen and oxygen atoms allows for the chelation of metal ions that are essential for the survival of pathogens or the progression of certain diseases.

  • Disruption of Cell Membranes: The lipophilic nature of the molecule could lead to interactions with and disruption of microbial cell membranes.

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Safety and Handling

As a novel compound with limited toxicological data, this compound should be handled with care in a laboratory setting. The safety data for the precursor, 2-(allyloxy)benzaldehyde, indicates that it is a skin and eye irritant.[11] Therefore, the following precautions are recommended when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Future Directions and Applications

This compound represents a promising scaffold for the development of new therapeutic agents and functional materials. Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its antimicrobial, anticancer, and anti-inflammatory activities is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.

  • Analogue Synthesis: The synthesis and evaluation of related derivatives with modifications to the allyloxy group or the benzohydrazide core could lead to compounds with enhanced potency and selectivity.

  • Material Science Applications: Its coordinating ability makes it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

Conclusion

This compound is a molecule with significant potential stemming from its benzohydrazide core and the modulating influence of the 2-allyloxy substituent. This guide provides a foundational understanding of its synthesis, properties, and potential applications. It is our hope that this information will serve as a valuable resource for researchers and contribute to the advancement of scientific discovery in this exciting area of chemistry.

Visualizations

Proposed Synthetic Pathway

Synthesis MethylSalicylate Methyl Salicylate Intermediate Methyl 2-(allyloxy)benzoate MethylSalicylate->Intermediate Step 1: Allylation Product This compound Intermediate->Product Step 2: Hydrazinolysis Reagent1 Allyl Bromide, K₂CO₃ Acetone, Reflux Reagent2 Hydrazine Hydrate Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Potential Applications Workflow

Applications cluster_bio Biological Applications cluster_material Material Science Compound This compound Antimicrobial Antimicrobial Agent Compound->Antimicrobial Screening Anticancer Anticancer Drug Lead Compound->Anticancer In-vitro Assays AntiInflammatory Anti-inflammatory Compound Compound->AntiInflammatory Enzyme Inhibition Ligand Ligand for Metal Complexes Compound->Ligand Coordination Chemistry Polymer Monomer for Polymers Ligand->Polymer Polymerization

Sources

Foreword: The Scientific Imperative for Rigorous Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity and Characterization of 2-(Allyloxy)benzohydrazide

In the landscape of modern drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Benzohydrazide derivatives, a class of compounds rich in biological activity, serve as critical building blocks in the synthesis of novel therapeutics, from antitubercular to anticancer agents.[1][2][3] Among these, this compound (C₁₀H₁₂N₂O₂, MW: 192.22 g/mol ) is a versatile intermediate, valued for its unique structural features that allow for further molecular elaboration.[4]

However, its utility is directly proportional to its purity. The presence of unreacted starting materials, side-products, or residual solvents can have profound implications, potentially leading to downstream reaction failures, the formation of toxic impurities, or misleading biological assay results. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is an indispensable component of the scientific process.

This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how." By integrating orthogonal analytical techniques, we establish a self-validating system to ensure the identity, purity, and stability of this critical chemical entity.

Synthetic Strategy: A Two-Step Pathway

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available ethyl 2-hydroxybenzoate (ethyl salicylate). This pathway is an adaptation of established methods for analogous isomers.[5][6]

Step 1: Williamson Ether Synthesis

The first step involves the formation of the allyl ether via a classic Williamson ether synthesis. The phenolic hydroxyl group of ethyl salicylate is deprotonated by a suitable base, typically anhydrous potassium carbonate, to form a phenoxide ion. This nucleophile then attacks allyl bromide in an Sₙ2 reaction to yield ethyl 2-(allyloxy)benzoate. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point for reflux.[5]

Step 2: Hydrazinolysis

The second step is the conversion of the ethyl ester to the corresponding hydrazide. This is accomplished through hydrazinolysis, where the ester is refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol.[5][7] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the stable benzohydrazide product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Start Ethyl 2-hydroxybenzoate Intermediate Ethyl 2-(allyloxy)benzoate Start->Intermediate  Allyl Bromide, K₂CO₃  Acetone, Reflux Final This compound Intermediate->Final  Hydrazine Hydrate  Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Purification and Isolation: Achieving Analytical Grade Purity

The crude product obtained from the synthesis requires purification to remove unreacted starting materials (e.g., ethyl 2-(allyloxy)benzoate) and any residual hydrazine, which is a known genotoxic impurity.[8]

Recrystallization Protocol

Recrystallization is the primary method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Ethanol or a mixture of ethanol and water is often effective for benzohydrazide derivatives.[1]

Step-by-Step Protocol:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point should be sharp and reproducible, indicating high purity.

Chromatographic Purification

For instances where recrystallization is insufficient, or for isolating minor side products, column chromatography is the method of choice.[9]

System Parameters:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The polarity can be fine-tuned based on preliminary analysis by Thin Layer Chromatography (TLC).

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The expected chemical shifts (δ) for this compound in a solvent like DMSO-d₆ are detailed below. The rationale for these predictions is based on data from structurally similar compounds.[7][9]

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-NH (Amide)~9.5Singlet (broad)-Labile proton, broad due to exchange and quadrupole effects.
-NH₂ (Hydrazine)~4.5Singlet (broad)-Labile protons, often exchange with water in the solvent.
Aromatic (H6)~7.8Doublet of DoubletsJ ≈ 7.8, 1.8Ortho-coupled to H5, meta-coupled to H4.
Aromatic (H4)~7.5Doublet of TripletsJ ≈ 8.0, 1.8Ortho-coupled to H3 and H5, meta-coupled to H6.
Aromatic (H3, H5)~7.0-7.1Multiplet-Overlapping signals from two aromatic protons.
Allyl (-CH=)~6.0-6.1Multiplet-Complex splitting due to coupling with both CH₂ groups.
Allyl (=CH₂)~5.2-5.5Multiplet-Two distinct protons with different cis/trans couplings.
Allyl (-O-CH₂-)~4.6-4.7DoubletJ ≈ 5.0Coupled to the adjacent vinyl proton.

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected δ (ppm) Rationale
Carbonyl (C=O)~165Typical chemical shift for a hydrazide carbonyl.
Aromatic (C2, C-O)~156Aromatic carbon attached to the electron-donating ether group.
Allyl (-CH=)~133Vinylic carbon.
Aromatic (C4, C6)~132, 128Aromatic CH carbons.
Aromatic (C1)~122Quaternary aromatic carbon adjacent to the carbonyl group.
Aromatic (C3, C5)~121, 114Aromatic CH carbons.
Allyl (=CH₂)~118Terminal vinylic carbon.
Allyl (-O-CH₂-)~69Aliphatic carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are predicted based on data from analogous benzohydrazides.[2][7]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3200N-H Stretching (asymmetric & symmetric)Hydrazine (-NH₂)
~3180N-H StretchingAmide (-NH-)
~3080C-H StretchingAromatic & Vinylic
2950 - 2850C-H StretchingAliphatic (Allyl CH₂)
~1640C=O Stretching (Amide I band)Carbonyl
~1600 & ~1480C=C StretchingAromatic Ring
~1250C-O-C Stretching (asymmetric)Aryl-Alkyl Ether
~1040C-O-C Stretching (symmetric)Aryl-Alkyl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Technique: Electrospray Ionization (ESI-MS) is ideal for this polar molecule.

  • Expected Molecular Ion: [M+H]⁺ at m/z 193.23.

  • Key Fragmentation Pathways:

    • Loss of the allyl group (C₃H₅, 41 Da) leading to a fragment at m/z 151.

    • Loss of the hydrazide group (N₂H₃, 31 Da) leading to a fragment at m/z 161.

    • Cleavage of the N-N bond.

Purity Assessment: A Multi-Detector Approach

No single technique can definitively establish purity. An orthogonal approach, using methods with different separation and detection principles, is required.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Identity Confirmation cluster_purity Purity & Impurity Profiling Crude Crude Product Purified Purified this compound Crude->Purified Recrystallization / Column Chromatography NMR NMR ('H, '³C) Purified->NMR Structural Elucidation IR FT-IR Purified->IR Structural Elucidation MS Mass Spectrometry Purified->MS Structural Elucidation TLC TLC Purified->TLC Purity Analysis HPLC HPLC-UV/PDA Purified->HPLC Purity Analysis GC GC-FID/MS Purified->GC Purity Analysis

Caption: Comprehensive analytical workflow for quality control.

Thin Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor reaction progress and assess the number of components in a sample.

Step-by-Step Protocol:

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: 30% Ethyl Acetate in Hexane (this may need optimization).

  • Sample Preparation: Dissolve a small amount of the compound in ethyl acetate or dichloromethane.

  • Spotting: Spot the sample on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The product should appear as a single, well-defined spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[10] A reverse-phase method is most suitable for this compound.

Step-by-Step Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B over 20-30 minutes. A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector or Photodiode Array (PDA) detector. The aromatic ring provides a strong chromophore, with expected absorbance maxima around 210 nm and 280 nm.

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) for Residual Hydrazine

Due to the potential for residual hydrazine starting material, a specific and sensitive method is required for its detection. Hydrazine itself chromatographs poorly. Therefore, a derivatization step is often employed to create a more volatile and stable analyte.[8]

Step-by-Step Protocol:

  • Derivatization: Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., water/acetone). Add acetone, which will react with any free hydrazine to form acetone azine.[8]

  • Column: A polar column (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for definitive identification.

  • Quantification: Use an external standard of derivatized hydrazine to create a calibration curve and quantify the amount in the sample. The limit for genotoxic impurities is often in the low ppm range.[8]

Conclusion

The comprehensive analysis of this compound is a critical exercise in ensuring the quality and reliability of subsequent research and development activities. The methodologies outlined in this guide, from synthesis and purification to a multi-technique approach for structural confirmation and purity assessment, provide a robust framework for any scientist working with this compound. By combining NMR, IR, and MS for structural verification with orthogonal chromatographic techniques (TLC, HPLC, GC) for purity analysis, a complete and trustworthy profile of the material can be established. This level of analytical rigor is the bedrock of sound science and is non-negotiable in the path toward developing safe and effective new medicines.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • NIST. (n.d.). 2-Methoxybenzhydrazide IR Spectrum. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Methoxybenzhydrazide Mass Spectrum. In NIST Chemistry WebBook. [Link]

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

  • IUCrData. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • IUCr Journals. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • ResearchGate. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • PubMed. (2023). 4-(All-yloxy)benzohydrazide. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

  • ResearchGate. (2021). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

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The Versatile Scaffold: A Technical Guide to the Potential Research Applications of 2-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzohydrazide

In the dynamic landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to addressing unmet therapeutic needs. Among the myriad of privileged structures, the benzohydrazide moiety has consistently emerged as a versatile pharmacophore, underpinning a wide array of biologically active compounds. This technical guide delves into the untapped research potential of a specific, yet promising derivative: 2-(Allyloxy)benzohydrazide. While direct literature on this particular isomer is nascent, a wealth of data on its structural analogs, particularly 4-(allyloxy)benzohydrazide and other substituted benzohydrazides, provides a robust foundation for predicting its chemical behavior and exploring its potential applications. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and prospective biological evaluation of this compound and its derivatives. By synthesizing established principles with innovative perspectives, we aim to catalyze further investigation into this intriguing molecule.

The Benzohydrazide Core: A Foundation of Diverse Bioactivity

The R-C(=O)-NH-NH₂ functional group of hydrazides is a key pharmacophore that imparts a broad spectrum of biological activities.[1] Benzohydrazide derivatives, in particular, have been extensively studied and have shown remarkable potential in various therapeutic areas. Their biological versatility stems from their ability to form stable hydrazone linkages with aldehydes and ketones, their capacity to chelate metal ions, and their participation in hydrogen bonding interactions with biological targets.

The existing literature on benzohydrazide derivatives showcases a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Many benzohydrazide-hydrazone derivatives have demonstrated potent activity against various strains of bacteria and fungi.[2][3]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[2][4]

  • Anti-inflammatory Activity: The benzohydrazide scaffold is present in compounds exhibiting anti-inflammatory properties.[4]

  • Antioxidant Activity: The ability to scavenge free radicals is another key feature of some benzohydrazide derivatives.[4][5]

  • Enzyme Inhibition: Benzohydrazides have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases.[4][6][7]

  • Antitubercular Activity: The hydrazide moiety is a cornerstone of several antitubercular drugs, such as isoniazid.[8]

The presence of the allyloxy group at the ortho position in this compound introduces unique electronic and steric features that can modulate its reactivity and biological profile compared to its para-substituted counterpart. The proximity of the allyloxy group to the hydrazide moiety may influence its conformation and interaction with biological targets, potentially leading to novel activities.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be readily achieved through a two-step process, analogous to the preparation of its 4-allyloxy isomer.[1][9]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis Methyl_Salicylate Methyl Salicylate Reaction_1 Reflux Methyl_Salicylate->Reaction_1 Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_1 Base Base (e.g., K2CO3) Base->Reaction_1 Solvent_1 Solvent (e.g., Acetone) Solvent_1->Reaction_1 Methyl_2_allyloxybenzoate Methyl 2-(allyloxy)benzoate Reaction_1->Methyl_2_allyloxybenzoate Reaction_2 Reflux Methyl_2_allyloxybenzoate->Reaction_2 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_2 Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Reaction_2 2_Allyloxybenzohydrazide This compound Reaction_2->2_Allyloxybenzohydrazide

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(allyloxy)benzoate

  • To a solution of methyl salicylate (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 2-(allyloxy)benzoate.

Step 2: Synthesis of this compound

  • Dissolve the purified methyl 2-(allyloxy)benzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 10-15 hours.[1][9] The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and then in an ice bath to facilitate complete precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques. The expected data, based on its isomer 4-(allyloxy)benzohydrazide, are summarized below.[9][10]

Technique Expected Observations
Melting Point A sharp melting point is indicative of purity.
FT-IR (cm⁻¹) ~3300-3200 (N-H stretching), ~3050 (aromatic C-H), ~1650 (C=O stretching), ~1600, 1580 (C=C aromatic), ~1250 (C-O-C stretching).
¹H NMR (CDCl₃, δ ppm) Aromatic protons, -OCH₂- protons of the allyl group, vinyl protons of the allyl group, -NH and -NH₂ protons (may be broad and exchangeable with D₂O).
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the carbonyl carbon, aromatic carbons, and carbons of the allyloxy group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₂N₂O₂ (192.22 g/mol ).

Potential Research Applications: A Forward Look

The true potential of this compound lies in its application as a versatile building block for the synthesis of novel bioactive molecules, primarily through the formation of hydrazones.

Synthesis of Bioactive Hydrazones

The condensation reaction between this compound and various aldehydes or ketones yields a library of N'-substituted hydrazones. This reaction is typically straightforward and proceeds with high yields.

Hydrazone_Synthesis 2_Allyloxybenzohydrazide This compound Reaction Stirring/Reflux 2_Allyloxybenzohydrazide->Reaction Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction Hydrazone N'-substituted Hydrazone Reaction->Hydrazone

Caption: General scheme for the synthesis of hydrazone derivatives.

By judiciously selecting the aldehydic or ketonic partner, researchers can introduce a wide range of pharmacophoric groups to modulate the biological activity of the resulting hydrazone.

Proposed Areas of Investigation

Based on the known activities of related compounds, the following research avenues are proposed for this compound and its derivatives:

3.2.1. Antimicrobial Drug Discovery

  • Rationale: Benzohydrazide-hydrazones are well-established antimicrobial agents.[2][8][11]

  • Experimental Workflow:

    • Synthesize a library of hydrazones from this compound with various substituted aromatic and heterocyclic aldehydes.

    • Screen the synthesized compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

    • Investigate the mechanism of action of the most potent compounds, for instance, by studying their effect on bacterial cell wall synthesis or DNA gyrase activity.

3.2.2. Anticancer Therapeutics

  • Rationale: The benzohydrazide scaffold is present in numerous compounds with demonstrated anticancer activity.[2][4]

  • Experimental Workflow:

    • Synthesize a diverse library of this compound-derived hydrazones.

    • Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay.

    • For the most active compounds, perform further studies to elucidate the mechanism of cell death (apoptosis vs. necrosis) through techniques like flow cytometry (Annexin V/PI staining) and western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins).

3.2.3. Development of Novel Enzyme Inhibitors

  • Rationale: Benzohydrazide derivatives have shown inhibitory activity against enzymes like cholinesterases and monoamine oxidase.[4][6][7]

  • Experimental Workflow:

    • Design and synthesize hydrazone derivatives of this compound with structural motifs known to interact with the target enzyme's active site.

    • Perform in vitro enzyme inhibition assays (e.g., Ellman's method for cholinesterases) to determine the IC₅₀ values of the synthesized compounds.[6]

    • Conduct molecular docking studies to predict the binding modes of the most potent inhibitors within the enzyme's active site and to guide further lead optimization.[6]

3.2.4. Exploration as Antioxidant Agents

  • Rationale: The hydrazone moiety can contribute to antioxidant activity through free radical scavenging.[4][5][12]

  • Experimental Workflow:

    • Synthesize a series of hydrazones, particularly those derived from phenolic aldehydes.

    • Evaluate the antioxidant potential of the compounds using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4]

    • For promising candidates, investigate their potential to mitigate oxidative stress in cellular models.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, molecular scaffold. The synthetic accessibility and the proven versatility of the benzohydrazide core provide a strong impetus for its investigation. The strategic placement of the allyloxy group offers opportunities for unique chemical modifications and potentially novel biological activities. This guide has outlined a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its potential in key therapeutic areas. It is our hope that this document will inspire further research and unlock the full potential of this compound and its derivatives in the quest for new and effective therapeutic agents. The future of this compound class will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and rigorous biological evaluation to translate its potential into tangible scientific advancements.

References

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

  • IUCrData. (2022). data reports 4-(Allyloxy)benzohydrazide. [Link]

  • Aliyeva, G. I., Mahmudov, K. T., Kopylovich, M. N., & Pombeiro, A. J. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5797-5802. [Link]

  • Arun, V., & Madhavan, J. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 32-38. [Link]

  • Hu, Y., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Structural Chemistry. [Link]

  • IUCr Journals. (2023). 4-(Allyloxy)benzohydrazide. [Link]

  • Arun, V., & Madhavan, J. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(1), 1-8. [Link]

  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 544-551. [Link]

  • Kracmarova, A., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Pharmaceuticals, 16(2), 172. [Link]

  • Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]

  • Sraw, J. S., et al. (2025). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. ResearchGate. [Link]

  • Sharma, R., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Critical Reviews in Analytical Chemistry, 52(5), 1019-1051. [Link]

  • Kracmarova, A., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

  • Liu, J., et al. (2018). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. ResearchGate. [Link]

  • Atanasova, M., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 151, 107604. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Manelfi, E., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 2-(Allyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Hydrazone Ligands in Coordination Chemistry

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a cornerstone of ligand design in coordination chemistry.[1] Their synthetic accessibility and versatile coordination behavior allow for the formation of stable complexes with a wide array of metal ions.[1] These metal complexes are at the forefront of research in various fields, including catalysis, materials science, and particularly medicinal chemistry, where they exhibit a broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The biological activity of hydrazones is often enhanced upon coordination to a metal center, a phenomenon attributed to factors like increased lipophilicity and altered electronic properties.[2][4]

This application note provides a detailed experimental procedure for the synthesis and characterization of transition metal complexes with 2-(Allyloxy)benzohydrazide. This ligand offers multiple coordination sites—the carbonyl oxygen, the azomethine nitrogen, and potentially the allyloxy group—making it a compelling candidate for the synthesis of novel metal complexes with unique structural and functional properties. The protocols outlined herein are designed to be adaptable for various transition metals and serve as a comprehensive guide for researchers in inorganic chemistry, medicinal chemistry, and drug development.

Part 1: Synthesis of this compound Ligand

The synthesis of the this compound ligand is a two-step process, analogous to the preparation of similar benzohydrazide derivatives.[5][6]

Step 1: Synthesis of Ethyl 2-(Allyloxy)benzoate

A mixture of ethyl 2-hydroxybenzoate (1 equivalent), allyl bromide (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in acetone is refluxed for approximately 20 hours.[7] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution with allyl bromide. Acetone is a suitable solvent due to its polarity and boiling point. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(allyloxy)benzoate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

The synthesized ethyl 2-(allyloxy)benzoate (1 equivalent) is then refluxed with hydrazine hydrate (2 equivalents) in ethanol for about 10 hours.[5][6] The hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group to form the desired hydrazide. Upon cooling the reaction mixture, the this compound typically precipitates as a solid, which can be collected by filtration, washed with cold ethanol, and dried.[5][6]

Synthesis_of_Ligand cluster_0 Step 1: Synthesis of Ethyl 2-(Allyloxy)benzoate cluster_1 Step 2: Synthesis of this compound Ethyl 2-hydroxybenzoate Ethyl 2-hydroxybenzoate Deprotonation Deprotonation Ethyl 2-hydroxybenzoate->Deprotonation K2CO3, Acetone Nucleophilic Substitution Nucleophilic Substitution Deprotonation->Nucleophilic Substitution Allyl bromide Ethyl 2-(allyloxy)benzoate Ethyl 2-(allyloxy)benzoate Nucleophilic Substitution->Ethyl 2-(allyloxy)benzoate Ethyl 2-(allyloxy)benzoate_2 Ethyl 2-(allyloxy)benzoate Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Ethyl 2-(allyloxy)benzoate_2->Nucleophilic Acyl Substitution Hydrazine hydrate, Ethanol This compound This compound Nucleophilic Acyl Substitution->this compound

Caption: Synthetic pathway for this compound.

Part 2: General Protocol for Metal Complexation

This section details a general and adaptable protocol for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes with this compound. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. A common approach is a 1:2 metal-to-ligand ratio.[8]

Materials and Reagents
  • This compound

  • Metal(II) salts (e.g., CuCl₂, Ni(OAc)₂, Co(OAc)₂, ZnCl₂)

  • Ethanol or Methanol (analytical grade)

  • Deionized water

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Experimental Procedure
  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent like ethanol (20 mL) with gentle heating and stirring.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal(II) salt (1 mmol) in the same solvent (10 mL). For some salts, a small amount of deionized water may be added to aid dissolution.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. The formation of a colored precipitate or a change in the color of the solution often indicates complex formation.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-6 hours.[9] The optimal reaction time and temperature may vary depending on the specific metal ion and desired product. Monitoring the reaction by TLC can help determine completion.

  • Isolation and Purification: After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂ or under vacuum.[10]

Metal_Complexation_Workflow Start Start Dissolve Ligand Dissolve this compound in Ethanol Start->Dissolve Ligand Dissolve Metal Salt Dissolve Metal(II) Salt in Ethanol Start->Dissolve Metal Salt Mix Solutions Add Metal Salt Solution to Ligand Solution Dissolve Ligand->Mix Solutions Dissolve Metal Salt->Mix Solutions Reflux Reflux Reaction Mixture (2-6 hours) Mix Solutions->Reflux Cool and Filter Cool to Room Temperature and Collect Precipitate by Filtration Reflux->Cool and Filter Wash and Dry Wash with Ethanol and Dry Cool and Filter->Wash and Dry Characterization Characterize the Metal Complex Wash and Dry->Characterization End End Characterization->End

Caption: General workflow for the synthesis of metal complexes.

Part 3: Physicochemical Characterization of the Metal Complexes

Thorough characterization is crucial to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is employed.[11][12]

Spectroscopic Techniques
TechniquePurposeExpected Observations and Interpretations
FT-IR Spectroscopy To identify the coordination sites of the ligand.A shift in the ν(C=O) band to a lower frequency and the appearance of new bands in the far-IR region corresponding to ν(M-O) and ν(M-N) vibrations are indicative of coordination.[13]
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.The electronic spectra of the complexes will show bands corresponding to d-d transitions and charge transfer, providing insights into the coordination geometry (e.g., octahedral, tetrahedral, square planar).[9]
¹H NMR Spectroscopy To confirm the structure of the ligand and its coordination to the metal.In diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals of the ligand upon complexation can provide information about the coordination environment. For paramagnetic complexes, significant broadening or shifting of signals is expected.
Mass Spectrometry To determine the molecular weight and confirm the stoichiometry of the complex.The mass spectrum should show a molecular ion peak corresponding to the expected formula of the metal complex.[11]
Other Analytical Techniques
  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm its purity.

  • Molar Conductance Measurements: To determine the electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[10]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.[12]

  • X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Part 4: Potential Applications and Future Directions

The synthesized metal complexes of this compound are expected to exhibit a range of interesting properties and potential applications, primarily driven by the versatile nature of hydrazone ligands.

  • Biological Applications: Hydrazone metal complexes are well-documented for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][9] The presence of the allyloxy group may further modulate the lipophilicity and biological activity of the complexes.[1]

  • Catalysis: Transition metal complexes with hydrazone ligands can act as efficient catalysts in various organic transformations. The specific metal center and coordination environment will dictate the catalytic activity.

  • Materials Science: These complexes could be explored for their potential applications in areas such as sensing, magnetism, and as precursors for the synthesis of metal oxide nanoparticles.

Future research should focus on a systematic investigation of a series of metal complexes with this compound, varying the metal ion and reaction conditions. A thorough evaluation of their biological activities against different cell lines and microbial strains, along with mechanistic studies, will be crucial to unlock their full therapeutic potential.

References

  • (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review - ResearchGate. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC - NIH. Available at: [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies | ACS Omega. Available at: [Link]

  • 4-(Allyloxy)benzohydrazide - PMC - NIH. Available at: [Link]

  • (PDF) 4-(Allyloxy)benzohydrazide - ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes - Microbial Science Archives. Available at: [Link]

  • Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10) - ResearchGate. Available at: [Link]

  • 4-(Allyloxy)benzohydrazide - IUCr Journals. Available at: [Link]

  • Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes - Semantic Scholar. Available at: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. Available at: [Link]

  • Synthesis, Characterization, and Bioactivity Evaluation of 4-Methoxybenzohydrazide and Its Metal Complexes - International Journal of Science Engineering and Technology. Available at: [Link]

  • Structural Characterization and Cytotoxic Activity of New Metal Complexes of Benzohydrazide Oxime Ligand - American Journal of Biomedical Science and Research. Available at: [Link]

  • Synthesis, Characterization and Bioactivity Evaluation for Some Metal Ions Complexes with New Ligand Derived from 2-hydroxy-1- napthaldehyed - Baghdad Science Journal. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide - Science Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PubMed Central. Available at: [Link]

  • data reports 4-(Allyloxy)benzohydrazide. Available at: [Link]

Sources

In vitro antibacterial screening of 2-(Allyloxy)benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Antibacterial Screening of 2-(Allyloxy)benzohydrazide Derivatives

Authored by: A Senior Application Scientist

Introduction

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5] This interest is due to the versatile reactivity of the hydrazide-hydrazone scaffold (-CONH-N=CH-), which is crucial for its interaction with biological targets.[5]

This application note focuses on a specific subclass: this compound derivatives. The incorporation of an allyloxy group is a strategic design choice. The allyl moiety is found in various natural bioactive compounds, such as S-allylcysteine in garlic, and is known to contribute to biological activity, potentially through interactions with key cellular components like thiol groups in proteins.[6][7][8][9] This guide provides a comprehensive, field-proven framework for the systematic in vitro antibacterial screening of these novel derivatives, from initial qualitative assessment to quantitative potency determination. Our objective is to equip researchers, scientists, and drug development professionals with robust, self-validating protocols to accurately evaluate the antibacterial potential of this promising chemical series.

Experimental Rationale and Strategic Workflow

A tiered screening approach is the most efficient strategy for evaluating a new library of chemical compounds. This workflow maximizes resource efficiency by using a rapid, cost-effective primary screen to identify "hit" compounds, which are then subjected to a more rigorous, quantitative secondary screen.

  • Primary Screening (Qualitative): Agar Well Diffusion. This method is employed as the initial filter.[10] Its primary advantage is the ability to quickly assess a large number of compounds for any antibacterial activity. The principle rests on the diffusion of the test compound through an agar medium inoculated with a target bacterium. A resulting zone of growth inhibition provides a clear, visual indication of antibacterial potential.[11][12] While this method is not precisely quantitative due to variables like compound solubility and diffusion rates, it is an invaluable tool for initial hit identification.

  • Secondary Screening (Quantitative): Broth Microdilution. Compounds that demonstrate activity in the primary screen are advanced to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is the gold standard for quantifying antibacterial potency.[13][14][15] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data reproducibility and comparability across different studies.[16][17]

The overall experimental workflow is depicted below.

Caption: High-level workflow for antibacterial screening.

Materials and Reagents

  • Test Compounds: Synthesized this compound derivatives.

  • Reference Antibiotics (Positive Controls): Ciprofloxacin, Gentamicin, or Vancomycin (depending on test organisms).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Growth Media:

    • Mueller-Hinton Agar (MHA) for agar well diffusion.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Tryptic Soy Broth (TSB) or Nutrient Broth for overnight cultures.

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile Petri dishes (100 mm).

    • Incubator (35 ± 2°C).

    • Laminar flow hood or biological safety cabinet.

    • Micropipettes and sterile tips.

    • Spectrophotometer or McFarland turbidity standards (0.5).

    • Sterile loops, swabs, and glass spreader.

    • Sterile cork borer (6-8 mm diameter).

    • Vortex mixer.

Protocol 1: Agar Well Diffusion Assay

This protocol provides a rapid qualitative screening to identify derivatives with antibacterial activity.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in 5 mL of sterile Tryptic Soy Broth (TSB).

    • Incubate at 37°C for 2-6 hours until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Causality: The 0.5 McFarland standard is critical for ensuring a standardized bacterial lawn, which is fundamental for reproducible zone of inhibition measurements.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions (rotating the plate approximately 60° each time) to ensure uniform coverage.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Creation and Sample Addition:

    • Using a sterile cork borer (6-8 mm), punch equidistant wells into the inoculated agar.[11]

    • Carefully remove the agar plugs.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (e.g., at a concentration of 1 mg/mL) into each well.[18]

    • Self-Validation System:

      • Positive Control: Add a reference antibiotic (e.g., Ciprofloxacin at 10 µg/mL) to one well.

      • Negative Control: Add the solvent (DMSO) used to dissolve the compounds to another well. This is crucial to confirm that the solvent itself does not inhibit bacterial growth.

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well using a caliper or ruler. The negative control should show no zone of inhibition.

Protocol 2: Broth Microdilution for MIC Determination

This protocol quantifies the antibacterial potency of the "hit" compounds identified from the agar well diffusion assay, following CLSI guidelines.[16][19]

Step-by-Step Methodology
  • Plate Preparation (Compound Dilution):

    • This procedure is performed in a sterile 96-well microtiter plate.

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Prepare a starting solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).

    • Add 200 µL of this starting solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no bacteria).[20]

Sources

Application Notes and Protocols for Determining the Antioxidant Activity of 2-(Allyloxy)benzohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antioxidant Profiling of Benzohydrazides

In the landscape of modern drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of novel antioxidant agents are of paramount importance.

Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent chemical architecture of the hydrazide moiety (–C(=O)NHNH–) suggests a potential for electron or hydrogen atom donation, a key characteristic of antioxidant activity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to robustly evaluate the antioxidant capacity of a specific subclass, 2-(Allyloxy)benzohydrazide compounds, using a suite of validated in vitro assays.

This document is designed not merely as a set of instructions, but as a technical guide grounded in first principles. We will explore the causality behind methodological choices, ensuring that the generated data is not only accurate but also mechanistically informative. The protocols for three globally recognized assays—DPPH, ABTS, and FRAP—are detailed herein, providing a multi-faceted approach to characterizing the antioxidant profile of your target compounds.

Pillar 1: Selecting the Appropriate Assay - A Mechanistic Overview

A comprehensive assessment of antioxidant activity cannot rely on a single method. Different assays operate via distinct chemical mechanisms, and a compound's activity may vary depending on the specific radical source or reaction kinetics.[5][6] Therefore, employing a panel of assays is a scientifically rigorous approach. We will focus on three complementary methods that probe different facets of antioxidant action.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward methods.[7] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, quenching its characteristic deep purple color.[8][9] The reaction is monitored spectrophotometrically by the decrease in absorbance at ~517 nm. Its simplicity and commercial availability make it an excellent primary screening tool.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay involves a pre-formed ABTS radical cation (ABTS•+), which has a distinct blue-green color.[10] Antioxidants present in the sample reduce the ABTS•+, causing decolorization.[11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and its sensitivity is often higher than that of the DPPH assay.[10][12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike DPPH and ABTS which are radical scavenging assays, the FRAP assay measures the total reducing power of a sample.[13] It is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which results in the formation of an intense blue-colored complex.[14][15] This assay directly measures the electron-donating capacity, providing a different but complementary perspective on antioxidant potential.[5]

The choice of assay(s) should be guided by the research question. For an initial screen, DPPH is efficient. For a broader characterization, a combination of ABTS and FRAP provides a more complete picture of a compound's hydrogen-donating and electron-donating capabilities.

Assay_Selection_Logic Start Start: Assess Antioxidant Activity of this compound Screening Primary Goal: Rapid Screening? Start->Screening Mechanism Secondary Goal: Mechanistic Insight? Screening->Mechanism No DPPH Perform DPPH Assay (High-throughput, cost-effective) Screening->DPPH Yes ABTS_FRAP Perform ABTS & FRAP Assays (Complementary Mechanisms) Mechanism->ABTS_FRAP Yes DPPH->Mechanism Data Analyze & Compare Data (IC50 / TEAC / FRAP Value) DPPH->Data ABTS_FRAP->Data

Caption: Logical workflow for selecting antioxidant assays.

Pillar 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the mandatory inclusion of standards and controls. Accuracy is contingent on meticulous preparation of reagents and adherence to the specified incubation times and temperatures.

Universal Pre-Protocol Steps: Sample and Standard Preparation
  • Compound Solubilization: Dissolve the this compound compounds in an appropriate solvent (e.g., DMSO or Ethanol) to create a high-concentration stock solution (e.g., 10 mM). Causality: The choice of solvent is critical; it must dissolve the compound without interfering with the assay chemistry. DMSO is common but must be kept at a low final concentration (<0.5%) in the assay well.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using the same solvent to achieve a range of concentrations for testing (e.g., 1 µM to 1000 µM). This is essential for determining the dose-response curve and calculating the IC50 value.

  • Standard Preparation: A known antioxidant standard must be run in parallel for data normalization and validation.

    • For DPPH and ABTS: Use Trolox (a water-soluble vitamin E analog) or Ascorbic Acid. Prepare a stock solution and serial dilutions in the same manner as the test compounds.

    • For FRAP: Use a Ferrous Sulfate (FeSO₄·7H₂O) solution of known concentration to generate the standard curve.[14]

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from widely accepted methodologies.[9][16]

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.[16] Causality: The concentration of DPPH is set to yield an initial absorbance of ~1.0 at 517 nm, providing an optimal dynamic range for measurement.[7]

Assay Procedure (96-well plate format):

  • Add 20 µL of the test compound dilutions or standard (Trolox) to individual wells.

  • Add 20 µL of the solvent (e.g., DMSO) to the "negative control" wells.

  • Add 180 µL of the 0.1 mM DPPH solution to all wells.

  • Mix gently by pipetting or using a plate shaker.

  • Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is crucial as DPPH is light-sensitive. 30 minutes is typically sufficient for the reaction to reach a steady state.[7][16]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Blank: Prepare a blank for each sample concentration containing 20 µL of the sample and 180 µL of methanol (without DPPH) to account for any intrinsic color of the compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) A Prepare DPPH Solution (0.1 mM in Methanol) D Add 180 µL DPPH Solution to all wells A->D B Prepare Serial Dilutions (Test Compound & Trolox) C Add 20 µL Sample/Standard to wells B->C C->D E Incubate 30 min in Dark at RT D->E F Measure Absorbance at 517 nm E->F

Caption: Experimental workflow for the DPPH assay.

Protocol 2: ABTS Radical Cation Decolorization Assay

This protocol is based on the improved method by Re et al.[10][17]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[11][18] Causality: The overnight incubation ensures the complete generation of the radical cation, leading to a stable starting reagent.

  • Adjusted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[19]

Assay Procedure (96-well plate format):

  • Add 10 µL of the test compound dilutions or standard (Trolox) to individual wells.

  • Add 190 µL of the adjusted ABTS•+ solution to all wells.

  • Mix thoroughly and incubate at room temperature for 6-10 minutes.[6]

  • Measure the absorbance at 734 nm.

  • Controls: Include a negative control (solvent + ABTS•+) and sample blanks (sample + solvent without ABTS•+).

ABTS_Workflow cluster_prep Reagent Preparation (12-16h prior) cluster_assay Assay Execution A1 Mix 7 mM ABTS and 2.45 mM K₂S₂O₈ (1:1) A2 Incubate in Dark for 12-16 hours A1->A2 A3 Dilute to Absorbance ~0.700 at 734 nm A2->A3 B2 Add 190 µL Adjusted ABTS•+ A3->B2 B1 Add 10 µL Sample/Standard B1->B2 B3 Incubate 6-10 min at RT B2->B3 B4 Measure Absorbance at 734 nm B3->B4

Caption: Experimental workflow for the ABTS assay.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is a standard method for assessing total reducing power.[13][20]

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[14]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water. Prepare fresh.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[14] Causality: The acidic pH of 3.6 is critical for the iron-reducing reaction. The 10:1:1 ratio ensures optimal concentrations of all reactants.

Assay Procedure (96-well plate format):

  • Prepare a standard curve using a ferrous sulfate (FeSO₄) solution (e.g., 100 to 2000 µM).

  • Add 20 µL of the test compound dilutions, standards (FeSO₄), or solvent (for blank) to wells.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate at 37°C for 4-10 minutes.[20][21]

  • Measure the absorbance at 593 nm.

FRAP_Workflow cluster_prep Reagent Preparation (Fresh) cluster_assay Assay Execution A Prepare Acetate Buffer (pH 3.6) D Mix A, B, C (10:1:1) to create FRAP Reagent A->D B Prepare TPTZ Solution B->D C Prepare FeCl₃ Solution C->D E Warm FRAP Reagent to 37°C D->E G Add 180 µL FRAP Reagent E->G F Add 20 µL Sample/Standard F->G H Incubate at 37°C for 4-10 min G->H I Measure Absorbance at 593 nm H->I

Caption: Experimental workflow for the FRAP assay.

Pillar 3: Data Analysis and Interpretation

Accurate data analysis transforms raw absorbance values into meaningful metrics of antioxidant capacity.

For DPPH and ABTS Assays:

The primary result is the percentage of radical scavenging activity, calculated as follows:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (reagent with solvent, no sample).

  • A_sample is the absorbance of the reagent with the test compound (after subtracting the sample blank absorbance).

From the percentage inhibition values at different concentrations, an IC50 (Inhibitory Concentration 50%) value is determined by plotting % inhibition versus compound concentration and performing a non-linear regression analysis. The IC50 is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value signifies higher antioxidant activity.

Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as mM of Trolox equivalents.

For FRAP Assay:

A standard curve is generated by plotting the absorbance of the FeSO₄ standards at 593 nm against their concentrations. The FRAP value of the this compound compounds is then calculated from the regression equation of the standard curve and is expressed as mM of Fe²⁺ equivalents.

Data Presentation

Summarize all quantitative data into a clear, structured table for easy comparison between different compounds and with the standard.

Compound IDAssayIC50 (µM) ± SDTEAC (mM Trolox Eq.) ± SDFRAP Value (mM Fe²⁺ Eq.) ± SD
Standard
TroloxDPPHValue1.0N/A
TroloxABTSValue1.0N/A
Ascorbic AcidDPPHValueValueValue
Test Compounds
Cpd-001DPPHValueValueN/A
Cpd-001ABTSValueValueN/A
Cpd-001FRAPN/AN/AValue
Cpd-002DPPHValueValueN/A
Cpd-002ABTSValueValueN/A
Cpd-002FRAPN/AN/AValue

N/A: Not Applicable. SD: Standard Deviation.

Conclusion and Field-Proven Insights

This application note provides a robust framework for the comprehensive evaluation of the antioxidant activity of this compound compounds. By employing a multi-assay approach (DPPH, ABTS, and FRAP), researchers can gain a nuanced understanding of their compounds' potential mechanisms, whether through hydrogen atom transfer, single electron transfer, or both.

Expert Insights:

  • Structure-Activity Relationship (SAR): The presence of the hydrazide moiety is critical, but the overall activity is often enhanced by other functional groups. For instance, the presence of hydroxyl (-OH) groups on the aromatic ring significantly increases antioxidant activity in many hydrazide series.[12] While this compound itself lacks a phenolic hydroxyl, its activity relative to hydroxylated analogs can provide valuable SAR data. The hydrazide N-H bond itself is a likely site for hydrogen donation.[4]

  • Assay Congruence: It is not uncommon for a compound to show high activity in one assay and moderate or low activity in another.[12] For example, a compound might be an excellent electron donor (high FRAP value) but a slow hydrogen atom donor (moderate DPPH activity). This is not a contradiction but a reflection of the compound's specific chemical properties.

  • Troubleshooting: If you observe poor solubility, consider alternative solvents or co-solvent systems, always validating that the solvent does not interfere with the assay. If results show poor reproducibility, ensure fresh reagents are prepared daily, especially the DPPH and FRAP working solutions.[6]

By following these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately characterize the antioxidant potential of their novel benzohydrazide compounds, paving the way for further development in therapeutic applications.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of New Thiazoline Derivatives. OMICS Publishing Group. [Link]

  • Aziz, J., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. [Link]

  • Babe, S. S., et al. (2020). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

  • Balamurugan, K., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Bilik, O., et al. (2024). Investigating the antioxidant potential and mechanism of a hydrazide bioactive component of garlic: insights from density functional theory calculations, drug-likeness and molecular docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Chennuru, R., et al. (2015). 4-(Allyloxy)benzohydrazide. ResearchGate. [Link]

  • da Silva, J. K. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Fauzi, A., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences. [Link]

  • Gouda, M. A., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]

  • Ilhami, G. (2017). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

  • Mbh, I. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

  • Pellegrini, N., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]

  • Rahman, M. M., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

  • Raj, R., & T.R, R. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Remedies. [Link]

  • Ramasamy, S., et al. (2024). The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. RSC Advances. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]

  • Santos-Sánchez, N. F., et al. (2019). DPPH radical scavenging activity. Marine Biology. [Link]

  • Swargiary, A., et al. (2021). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. cellbiolabs.com. [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. zen-bio.com. [Link]

  • da Silva, J. K. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Tighadouini, S., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Medhe, S., et al. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. [Link]

  • Hossain, M. S. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. [Link]

  • El-Far, A. H. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Assay Genie. [Link]

  • Ilyasov, I., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]

  • Szałaj, N., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Synthesis of 2-(Allyloxy)benzohydrazide: A Detailed Protocol for Pharmaceutical and Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzohydrazide Scaffolds in Drug Discovery

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of an allyloxy moiety into the benzohydrazide scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties, making 2-(Allyloxy)benzohydrazide a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The protocol is built upon established chemical principles, ensuring reliability and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the allylation of a suitable salicylic acid ester via a Williamson ether synthesis. This is followed by the hydrazinolysis of the resulting ester to yield the final product. This strategy is advantageous due to the commercial availability of starting materials and the generally high yields of each step.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Methyl_Salicylate Methyl Salicylate Reaction_1 Reflux Methyl_Salicylate->Reaction_1 Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction_1 K2CO3 K2CO3 (Base) K2CO3->Reaction_1 Acetone Acetone (Solvent) Acetone->Reaction_1 Methyl_2_allyloxybenzoate Methyl 2-(allyloxy)benzoate Reaction_1->Methyl_2_allyloxybenzoate Reaction_2 Reflux Methyl_2_allyloxybenzoate->Reaction_2 Intermediate Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_2 Ethanol Ethanol (Solvent) Ethanol->Reaction_2 2_Allyloxybenzohydrazide This compound Reaction_2->2_Allyloxybenzohydrazide caption Overall synthetic workflow for this compound.

Validation & Comparative

A Comparative Guide to Metal Ion Chelation: 2-(Allyloxy)benzohydrazide Versus Salicylhydrazide and Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Hydrazides in Metal Ion Sequestration

Hydrazides, a class of organic compounds characterized by the -C(=O)NHNH₂ functional group, have garnered significant attention in coordination chemistry and medicinal sciences. Their inherent ability to act as effective chelating agents for a wide array of metal ions stems from the presence of multiple donor atoms (oxygen and nitrogen) that can form stable coordination complexes. This property is not only fundamental to the development of novel therapeutic agents for diseases associated with metal ion imbalance but also finds applications in catalysis, corrosion inhibition, and analytical chemistry.[1][2]

This guide provides a comprehensive comparison of the metal ion chelation properties of 2-(Allyloxy)benzohydrazide , a promising but less-studied hydrazide, against two well-established chelators: Salicylhydrazide and Isoniazid . While direct comparative experimental data for this compound is not extensively available in the current literature, this document serves as a technical guide for researchers to conduct their own comparative analyses. We provide established data for salicylhydrazide and isoniazid as a benchmark and detail the necessary experimental protocols to evaluate the chelation performance of this compound.

Molecular Structures and Chelation Moieties

The chelating ability of these hydrazides is intrinsically linked to their molecular structure. The presence of the hydrazide functional group provides a primary coordination site. However, the substituents on the benzoyl ring can significantly influence the stability and selectivity of the resulting metal complexes.

G cluster_0 This compound cluster_1 Salicylhydrazide cluster_2 Isoniazid node_A O C / \nH₂N-HN O-CH₂-CH=CH₂ node_B O C / \nH₂N-HN OH node_C O C / \nH₂N-HN   N

Figure 1: Chemical structures of the compared hydrazides.

In this compound and Salicylhydrazide, the ortho-substituent (-OCH₂CH=CH₂ and -OH, respectively) can participate in chelation, forming a stable five or six-membered ring with the metal ion. Isoniazid, a heterocyclic hydrazide, offers a different coordination environment with the involvement of the pyridine nitrogen.

Comparative Analysis of Metal Ion Chelation

While comprehensive experimental data for this compound is pending, we can compile the available stability constants for Salicylhydrazide and Isoniazid with common divalent metal ions to establish a baseline for comparison. The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion at equilibrium. Higher log K values indicate stronger binding.

HydrazideMetal Ionlog K₁log K₂Experimental ConditionsReference
Salicylhydrazide Cu(II)11.90-25°C, I=0.11[3]
Ni(II)4.36-25°C, I=0.11[3]
Zn(II)4.70-25°C, I=0.11[3]
Isoniazid Cu(II)8.98-25°C, 0.15 M NaCl[4]
Ni(II)4.92-25°C, 0.15 M NaCl[4]
Zn(II)5.50-25°C, 0.15 M NaCl[4]

Note: The absence of log K₂ values in some cases indicates the formation of a 1:1 metal-ligand complex under the specified conditions. It is crucial to note that experimental conditions such as temperature, ionic strength, and solvent can significantly influence stability constants. Therefore, for a direct and accurate comparison, it is imperative to evaluate all compounds under identical conditions.

Experimental Protocols for Chelation Studies

To facilitate the comparative analysis of this compound, we provide detailed, step-by-step protocols for its synthesis and for the characterization of its metal ion chelation properties.

Synthesis of Hydrazides

1. Synthesis of this compound

This synthesis is a two-step process starting from 2-hydroxybenzaldehyde.

G A 2-Hydroxybenzaldehyde B 2-(Allyloxy)benzaldehyde A->B Allyl bromide, K₂CO₃, DMF C Methyl 2-(allyloxy)benzoate B->C Oxidation (e.g., with KMnO₄ then esterification) D This compound C->D Hydrazine hydrate, Ethanol, Reflux

Figure 2: Synthetic workflow for this compound.

  • Step 1: Synthesis of 2-(Allyloxy)benzaldehyde: To a solution of 2-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.2 equivalents). To this mixture, add allyl bromide (1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 1.5-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Step 2: Oxidation and Esterification: The resulting 2-(allyloxy)benzaldehyde is then oxidized to 2-(allyloxy)benzoic acid, for example, using potassium permanganate, followed by esterification (e.g., with methanol in the presence of an acid catalyst) to yield methyl 2-(allyloxy)benzoate.

  • Step 3: Hydrazinolysis: A mixture of methyl 2-(allyloxy)benzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents) in ethanol is refluxed for 8-12 hours.[1] After cooling, the precipitated product, this compound, is filtered, washed with cold ethanol, and can be recrystallized from a suitable solvent.[1]

2. Synthesis of Salicylhydrazide (2-Hydroxybenzohydrazide)

Salicylhydrazide can be synthesized from methyl salicylate.[6]

  • A mixture of methyl salicylate (1 equivalent) and hydrazine hydrate (4 equivalents) is irradiated in a microwave (360 W) for approximately 3 minutes, with reaction completion monitored by TLC.[6]

  • Alternatively, the mixture can be refluxed in a suitable solvent like ethanol.[7]

  • The resulting solid is washed with distilled water, collected by filtration, and recrystallized from ethanol.[6][7]

3. Synthesis of Isoniazid (Isonicotinohydrazide)

Isoniazid is commercially available but can also be synthesized from isonicotinamide.

  • Isonicotinamide is dissolved in a C1 to C3 alcohol, and hydrazine hydrate is added to the solution.[1]

  • The mixture is refluxed, and the alcohol is subsequently distilled off to yield isonicotinic acid hydrazide.[1]

Characterization of Metal-Ligand Interactions

The following experimental techniques are fundamental for characterizing the chelation properties of hydrazides.

1. UV-Visible (UV-Vis) Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a straightforward method to study complex formation, which is often accompanied by changes in the absorption spectrum.

  • Determination of Stoichiometry using Job's Plot (Method of Continuous Variation):

    • Prepare equimolar stock solutions of the hydrazide and the metal salt (e.g., 1 mM in a suitable buffer).

    • Prepare a series of solutions with varying mole fractions of the ligand and metal ion, keeping the total molar concentration constant. For example, mix X mL of the ligand solution with (10-X) mL of the metal salt solution, where X varies from 0 to 10.

    • Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance (λ_max) of the complex.

    • Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[8][9] A maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) complex.[8]

G A Prepare Equimolar Stock Solutions (Ligand & Metal) B Mix in Varying Mole Fractions (Constant Total Moles) A->B C Measure Absorbance at λ_max of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum D->E

Figure 3: Workflow for Job's Plot analysis.

  • Spectrophotometric Titration for Stability Constant (log K) Determination:

    • Keep the concentration of the hydrazide constant and incrementally add the metal salt solution.

    • Record the UV-Vis spectrum after each addition.

    • The changes in absorbance at a specific wavelength are then used to calculate the binding constant using appropriate mathematical models, such as the Benesi-Hildebrand equation for 1:1 complexes.

2. Fluorescence Spectroscopy for Binding Affinity

Fluorescence quenching or enhancement upon metal binding can be a sensitive method to determine binding constants.

  • Fluorescence Quenching Titration:

    • Prepare a solution of the hydrazide of known concentration.

    • Record its initial fluorescence emission spectrum.

    • Incrementally add a solution of the metal ion quencher.

    • Record the fluorescence spectrum after each addition and equilibration.

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.[7][10]

3. Potentiometric Titration for Precise Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of the ligand and the stability constants of the metal complexes.[4][11]

  • Protocol Overview:

    • Calibrate a pH electrode with standard buffer solutions.

    • Titrate a solution containing the hydrazide and a known amount of a strong acid with a standardized strong base (e.g., NaOH) in the absence and presence of the metal ion.

    • The titration is carried out at a constant temperature and ionic strength.

    • The resulting titration curves (pH vs. volume of base added) are analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[4][11]

G A Calibrate pH Electrode B Prepare Solutions: - Ligand + Acid - Ligand + Acid + Metal A->B C Titrate with Standardized Base B->C D Record pH vs. Volume of Base C->D E Analyze Titration Curves to Calculate Stability Constants D->E

Figure 4: Workflow for Potentiometric Titration.

Conclusion and Future Directions

This guide has provided a framework for the comparative evaluation of this compound as a metal ion chelator against the well-characterized hydrazides, Salicylhydrazide and Isoniazid. While a direct comparison based on existing literature is challenging due to the lack of specific data for this compound, the provided synthetic and analytical protocols empower researchers to undertake such studies.

The ortho-allyloxy group in this compound is expected to influence its chelating properties in several ways. The ether oxygen can participate in coordination, potentially leading to stable complexes. Furthermore, the lipophilicity conferred by the allyl group may enhance the biological activity of its metal complexes by facilitating membrane transport.

Future research should focus on the systematic evaluation of the stability constants of this compound with a range of biologically and environmentally relevant metal ions using the techniques outlined in this guide. Such studies will not only elucidate the fundamental coordination chemistry of this promising ligand but also pave the way for its potential applications in drug development and beyond.

References

  • A process for the preparation of isonicotinic acid hydrazide which comprises dissolving isonicotinamide in C1 to C3 alcohol, adding hydrazine hydrate to the isonicotinamide solution, refluxing the resultant mixture and distilling off alcohol to obtain isonicotinic acid hydrazide. WO2004056778A1.
  • Spectrophotometric study of complexes by Job's method. [Link]

  • Copper(ii) complexes with benzhydrazone-related ligands: synthesis, structural studies and cytotoxicity assay. New Journal of Chemistry. [Link]

  • Fluorescence quenching titration for determination of complexing capacities and stability constants of fulvic acid. Analytical Chemistry. [Link]

  • Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. [Link]

  • (PDF) Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant Activity Study. ResearchGate. [Link]

  • The Determination of Stability Constants of N-Salicylidene Anilines, Metal Complexes by a Potentiometric Method. ResearchGate. [Link]

  • Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. AWS. [Link]

  • (A) Job's plot via the UV−vis spectroscopic technique to determine the... ResearchGate. [Link]

  • How to calculate the binding constant of a ligand using intrinsic tryptophan fluorescence method (295/340nm)? ResearchGate. [Link]

  • (PDF) 4-(Allyloxy)benzohydrazide. ResearchGate. [Link]

  • Potentiometrie and spectroscopic study of isoniazid - an anti-tubercular drug. [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link]

  • EXPERIMENT 5 DETERMINATION OF COMPOSITION OF A COMPLEX BY JOB'S METHOD. eGyanKosh. [Link]

  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Universitas Airlangga. [Link]

  • Synthesis, Characterization, DFT Studies of Novel Cu(II), Zn(II), VO(II), Cr(III), and La(III) Chloro-Substituted Schiff Base Complexes: Aspects of Its Antimicrobial, Antioxidant, Anti-Inflammatory, and Photodegradation of Methylene Blue. PMC. [Link]

  • Potentiometric study of transition metal and rare earth metal complexes with Isoniazid drug in 20 % (V/V) ethanol. JOCPR. [Link]

  • Ternary complex formation of isoniazid with some transition metals and amino acids. SciSpace. [Link]

  • CHARACTERIZATION PROCESS OF COMPLEXES BY COPPER THROUGH ANALYTICAL PROCEDURE AND SPECTRAL STUDIES. Neuroquantology. [Link]

  • UV-Vis spectroscopy combined with chemometric study on the interactions of three dietary flavonoids with copper ions. PubMed. [Link]

  • (PDF) Recommended procedure for testing the potentiometric apparatus and technique for the pH-metric measurement of metal-complex equilibrium constants. ResearchGate. [Link]

  • Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. PMC. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. [Link]

  • Copper(II) complexes of salicylaldehyde hydrazones: synthesis, structure, and DNA interaction. PubMed. [Link]

  • Potentiometric and spectroscopic study of isoniazid -an anti-tubercular drug. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Comparative In Silico Docking: Evaluating 2-(Allyloxy)benzohydrazide Against Key Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of performing comparative molecular docking studies, using 2-(Allyloxy)benzohydrazide as our lead investigational compound. We will objectively compare its predicted binding affinity and interaction profile against two well-established oncogenic targets: Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl-2). This document is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Introduction: The Rationale for In Silico Investigation

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, known to be a pharmacophore in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Our compound of interest, this compound, belongs to this versatile class. Before committing significant resources to synthesis and in vitro screening, a robust in silico evaluation can provide critical insights into its potential mechanism of action and identify promising therapeutic targets.

Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[3][4] It serves as an invaluable tool for hypothesis generation, lead optimization, and understanding structure-activity relationships at a molecular level. This guide will demonstrate a comparative docking workflow, not just as a screening exercise, but as a method to benchmark our investigational compound against clinically successful drugs, providing a more meaningful context for its potential.

Strategic Selection of Target Proteins and Reference Inhibitors

A key aspect of a meaningful docking study is the selection of relevant targets and appropriate controls. While the specific targets of this compound are not yet defined, its structural class suggests potential utility in oncology. Therefore, we have selected two high-impact, structurally distinct cancer targets.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivity drives proliferation in many cancers, particularly non-small-cell lung cancer.[5][] Its active site is a well-defined ATP-binding pocket, making it an ideal target for small-molecule inhibitors.

    • Reference Inhibitor: Erlotinib , a first-generation EGFR tyrosine kinase inhibitor used clinically.[7]

    • PDB Structure: We will utilize the crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17 ) to define the target's active site.[8][9]

  • B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein that is overexpressed in many cancers, allowing malignant cells to evade programmed cell death.[10][11] Inhibiting Bcl-2 restores the natural apoptotic process.

    • Reference Inhibitor: Venetoclax , a potent and selective Bcl-2 inhibitor that has revolutionized the treatment of certain leukemias.[11][12]

    • PDB Structure: We will use the crystal structure of Bcl-2 bound to a close analog of Venetoclax (PDB ID: 4LVT ) for our study.

By comparing this compound to these "gold standard" inhibitors, we can better gauge its potential efficacy and selectivity.

The Self-Validating Docking Workflow: A Step-by-Step Protocol

Scientific integrity in computational studies hinges on a validated methodology. The following protocol includes a crucial "redocking" step to ensure our chosen parameters can accurately reproduce experimentally determined binding modes.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase Target_Selection 1. Target & Reference Ligand Selection (EGFR, Bcl-2) PDB_Download 2. Download PDB Structures (1M17, 4LVT) Target_Selection->PDB_Download Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB_Download->Protein_Prep Ligand_Prep 4. Ligand Preparation (Generate 3D structures, energy minimization) PDB_Download->Ligand_Prep Redocking 5. Protocol Validation (Redocking) Extract & redock native ligand Protein_Prep->Redocking Ligand_Prep->Redocking RMSD_Calc 6. Calculate RMSD (Pose vs. Crystal Structure) Redocking->RMSD_Calc RMSD_Check Is RMSD < 2.0 Å? RMSD_Calc->RMSD_Check RMSD_Check->Protein_Prep No (Adjust Parameters) Docking 7. Perform Molecular Docking (Test & Reference Ligands) RMSD_Check->Docking Yes Analysis 8. Analyze Results (Binding Energy, Interactions) Docking->Analysis Comparison 9. Comparative Analysis (Summarize in Table) Analysis->Comparison EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/SOS Dimer->Grb2_Sos RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Erlotinib Erlotinib (Inhibitor) Erlotinib->Dimer Blocks ATP Binding

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-(Allyloxy)benzohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Benzohydrazide Scaffold: A Double-Edged Sword of Bioactivity and Reactivity

Benzohydrazide derivatives are a well-established class of compounds with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This broad bioactivity stems from the versatile chemical nature of the hydrazide functional group (-CONHNH₂), which can participate in various biological interactions. However, this same chemical reactivity is the primary driver of potential cross-reactivity and assay interference.

The terminal amine of the hydrazide moiety is nucleophilic and can readily react with electrophilic groups, most notably the carbonyl groups of aldehydes and ketones, to form hydrazone linkages through Schiff base formation.[4] This reaction is a cornerstone of bioconjugation chemistry but can be a significant liability in biological assays where aldehydes and ketones may be present, either as part of a reagent, a biomolecule, or a metabolite.

Unmasking the Specter of Pan-Assay Interference Compounds (PAINS)

Compounds that exhibit activity in multiple, unrelated assays are often flagged as Pan-Assay Interference Compounds (PAINS). These molecules can produce false-positive results through a variety of mechanisms, including chemical reactivity, aggregation, and interference with assay detection technologies. Due to the reactivity of the hydrazide group, 2-(Allyloxy)benzohydrazide and its analogs are potential PAINS candidates. Understanding and identifying PAINS is a critical step in early-stage drug discovery to avoid pursuing dead-end leads.

Mechanisms of this compound Cross-Reactivity

The potential for this compound to exhibit cross-reactivity can be attributed to several key mechanisms:

  • Schiff Base Formation: As previously mentioned, the reaction of the hydrazide with aldehydes and ketones is a primary concern. This can lead to the non-specific covalent modification of proteins and other biomolecules, resulting in apparent biological activity.

  • Redox Activity: Hydrazide-containing compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can interfere with assays that are sensitive to oxidative stress or that use redox-sensitive reporters.

  • Chelation of Metal Ions: The hydrazide moiety can chelate metal ions, which can be problematic in assays that are dependent on specific metal cofactors.

  • Fluorescence Interference: The benzohydrazide scaffold can possess intrinsic fluorescence or can form fluorescent products upon reaction with assay components. This is a significant issue in fluorescence-based assays, where it can lead to false-positive or false-negative results. For instance, the binding of metal ions to fluorescein hydrazide results in a significant change in its fluorescence, a principle that is exploited in chemosensor design but can be a source of interference in biological assays.[5][6]

Visualizing the Cross-Reactivity Pathway

cluster_0 This compound cluster_1 Potential for Assay Interference cluster_2 Consequences A Hydrazide Moiety (-CONHNH₂) B Schiff Base Formation (with Aldehydes/Ketones) A->B Reacts with C Redox Cycling A->C Can undergo D Metal Chelation A->D Can chelate E Fluorescence Interference A->E Can cause F False Positives B->F G Non-specific Protein Modification B->G C->F D->F E->F H Misleading Structure-Activity Relationships F->H G->H

Caption: Mechanisms of this compound-induced assay interference.

Performance Comparison with Alternative Scaffolds

While this compound presents potential cross-reactivity challenges, it's important to consider its performance in the context of other compound classes.

Compound ClassPrimary Mechanism of ActionPotential for Cross-ReactivityMitigation Strategies
Benzohydrazides Varied (Enzyme inhibition, etc.)High (Schiff base formation, redox activity)Counterscreens, structural modification to reduce reactivity
Triazoles Varied (Enzyme inhibition, etc.)Low to Moderate (Generally more stable)Standard hit validation assays
Sulfonamides Enzyme Inhibition (e.g., Carbonic Anhydrase)Low to Moderate (Generally stable)Standard hit validation assays
Carboxamides Varied (Enzyme inhibition, receptor modulation)Low (Generally stable)Standard hit validation assays

A comparative study of hydrazine-based inhibitors for quinone-dependent amine oxidases revealed that hydrazides, while still active, were less potent inhibitors of off-target enzymes compared to other hydrazine derivatives like alkyl hydrazines.[7] This suggests that the benzohydrazide scaffold may offer a more promising starting point for the development of selective inhibitors, provided that careful characterization and counterscreening are performed.

Experimental Protocols for Identifying and Mitigating Cross-Reactivity

A robust experimental workflow is essential for validating hits and eliminating artifacts.

General Counterscreening Workflow

A Initial Hit from Primary Screen B Dose-Response Confirmation A->B C Assay without Primary Target B->C D Assay with Denatured Target B->D E Orthogonal Assay C->E No Activity F Promiscuous Hit C->F Activity Present D->E No Activity D->F Activity Present E->F No Activity G Confirmed Hit E->G Activity Confirmed

Caption: Workflow for identifying promiscuous hits.

Protocol for Assessing Interference with Fluorescence-Based Assays

Objective: To determine if this compound interferes with the fluorescence detection system of an assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorogenic substrate for the assay of interest

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the serially diluted compound to wells containing only the assay buffer and the fluorogenic substrate (without the enzyme or target protein).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Interpretation: An increase or decrease in fluorescence in the absence of the biological target indicates that the compound is interfering with the detection system.

Protocol for Detecting Non-specific Reactivity via a Thiol-Trapping Assay

Objective: To assess the potential of this compound to react non-specifically with nucleophilic residues, such as cysteine.

Materials:

  • This compound

  • Glutathione (GSH) or another thiol-containing compound

  • Assay buffer (e.g., phosphate-buffered saline)

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in the assay buffer.

  • Prepare a solution of glutathione in the assay buffer.

  • Mix the compound and glutathione solutions and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Analyze the reaction mixture by LC-MS to detect the formation of a conjugate between this compound and glutathione.

  • Interpretation: The presence of a new mass peak corresponding to the compound-GSH adduct indicates that the compound is reactive towards thiols and may non-specifically modify cysteine residues in proteins.

Cytotoxicity Profile of Benzohydrazide Analogs

A critical aspect of any potential therapeutic compound is its safety profile. A study on a series of 2-(benzamido) benzohydrazide derivatives demonstrated low cytotoxicity, with cell viability remaining above 80% at the tested concentrations.[1] While this data is for structurally related compounds, it provides an initial indication that the benzohydrazide scaffold may be well-tolerated by cells. However, it is imperative to perform specific cytotoxicity assays for this compound in the cell lines relevant to the intended biological application.

Conclusion and Future Directions

This compound, like other members of the benzohydrazide family, holds therapeutic promise due to its wide range of reported biological activities. However, the inherent reactivity of the hydrazide functional group necessitates a cautious and thorough approach to its evaluation in biological assays. Researchers must be vigilant for potential cross-reactivity and assay interference to avoid the pitfalls of pursuing false-positive hits.

By implementing the rigorous counterscreening protocols outlined in this guide, scientists can confidently distinguish between genuine on-target activity and non-specific effects. Furthermore, a deeper understanding of the structure-activity relationships that govern both the desired bioactivity and the off-target reactivity will be crucial for the rational design of next-generation benzohydrazide derivatives with improved selectivity and safety profiles. The judicious application of the principles and methods described herein will undoubtedly contribute to the successful development of novel and effective therapeutic agents.

References

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. IUCrData, 8(1), x221195. [Link]

  • Man-zoor, M., et al. (2023). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 13(15), 10143-10161. [Link]

  • Khan, S. S., Howlader, M. B. H., Miyatake, R., Sheikh, M. C., & Zangrando, E. (2023). 4-(Allyloxy)benzohydrazide. ResearchGate. [Link]

  • Kumar, M., et al. (2021). Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions. ACS Omega, 6(39), 25488-25497. [Link]

  • Gomes, I., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6291. [Link]

  • Farooq, R., et al. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

  • Parker, C. G., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

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  • Al-Omair, M. A., et al. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Molecules, 27(24), 8887. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Allyloxy)benzohydrazide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Allyloxy)benzohydrazide (CAS No. 18167-41-4). As a Senior Application Scientist, my aim is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for safety and efficacy. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.

Understanding the Hazard Profile: A Synthesis of Structural Alerts

  • Benzohydrazide Core: The primary concern stems from the hydrazide functional group. Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds.[1][2] Some hydrazides are suspected carcinogens and can be toxic if inhaled, ingested, or absorbed through the skin.[3] Therefore, we must adopt stringent precautions based on the known risks of this chemical class. When heated to decomposition, for instance, benzoic hydrazide can emit toxic fumes of nitrogen oxides.[4]

  • Aromatic System & Allyloxy Group: Safety data for related compounds like o-(Allyloxy)benzaldehyde and 2,5-Bis(allyloxy)terephthalohydrazide indicate that these structures can cause skin and eye irritation, and may cause respiratory irritation.[5][6]

Given this composite hazard profile, we will operate under the assumption that this compound is a hazardous substance requiring meticulous handling to prevent skin and eye contact, inhalation, and ingestion.

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is essential, but it should always be the last line of defense after engineering controls.[7]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[2] This is a non-negotiable control to minimize inhalation exposure to any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is designed to capture contaminants at the source, protecting the user and the lab environment.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment. For this compound, the following ensemble is mandatory.

Body Area Required PPE Rationale & Best Practices
Hands Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact.[2][8] Butyl rubber is often the material of choice for handling hydrazine solutions.[9] Always double-glove if there is a high risk of splashing. Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[2]
Eyes & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and fumes.[10][11] A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[9][12]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn at all times.[2][7] This protects the skin and personal clothing from accidental spills.
Respiratory NIOSH-Approved Respirator (as needed)While all work should be performed in a fume hood to prevent inhalation, a NIOSH-approved respirator may be necessary for emergency situations like a large spill.[7][12] The specific cartridge type should be selected based on the potential for vapor or particulate exposure. Use of respirators requires proper fit-testing and training.

Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is critical for minimizing risk.

  • Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Designate a specific area within the hood for the procedure. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

    • Securely close the primary container immediately after use.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Emergency Preparedness: Spill and Exposure Plan

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Emergency Contact Information:

  • Campus Police/Emergency Services: 911

  • Environmental Health & Safety (EHS): Provide specific university/company EHS number.

  • Principal Investigator/Lab Supervisor: Provide contact information.

Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response cluster_immediate Immediate Actions cluster_assessment Assessment & PPE cluster_cleanup Cleanup Procedure cluster_final Final Steps Evacuate Evacuate Immediate Area Alert Alert Nearby Personnel Evacuate->Alert Verbally Isolate Isolate the Spill Alert->Isolate Close doors Assess Assess Spill Size & Hazard Isolate->Assess DonPPE Don Appropriate PPE (respirator if needed) Assess->DonPPE EHS_Contact Contact EHS Immediately Assess->EHS_Contact If spill is large or unmanageable Contain Contain with Inert Absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Collect & Place in Sealed Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Label & Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

Key Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the affected area and alert all nearby personnel.[2]

  • Assess: From a safe distance, assess the extent of the spill. For small spills, trained personnel may proceed with cleanup. For large or unmanageable spills, evacuate the lab and contact your institution's EHS department immediately.[2]

  • Contain: Use an inert absorbent material like dry sand or vermiculite to contain the spill. Do not use combustible materials like paper towels as an absorbent, as hydrazines can be reactive.[13]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Use a designated, properly labeled, and sealed container for all solid and liquid waste. The label should clearly state "HAZARDOUS WASTE" and list the chemical contents.[2]

  • Neutralization/Deactivation: Some protocols for hydrazine waste suggest deactivation via oxidation with a dilute solution of sodium hypochlorite.[1][14] However, this should only be performed by trained personnel following a validated institutional protocol, as the reaction can be vigorous.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.[2][13] Do not pour any waste containing this compound down the drain.

By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your procedures and ensure the well-being of your entire research team. This guide is intended to be a living document, adaptable to your specific experimental contexts while maintaining the highest standards of laboratory safety.

References

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. UNM. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. NJ.gov. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Retrieved from [Link]

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